molecular formula C12H25ClN2O2 B1413224 tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride CAS No. 2202948-67-0

tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride

Cat. No. B1413224
CAS RN: 2202948-67-0
M. Wt: 264.79 g/mol
InChI Key: NQSWJPMLPWLLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride (tBADMPC-HCl) is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid and is soluble in water. It is widely used as a reagent in organic synthesis, and has been studied for its potential applications in medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Novel Organic Compounds

This compound serves as a versatile building block for synthesizing a wide array of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These derivatives exhibit a broad spectrum of biological activities, making them valuable in medicinal chemistry research .

Antibacterial and Antifungal Agents

Due to the conformational flexibility of the piperidine ring and the presence of polar nitrogen atoms, derivatives of this compound have been studied for their antibacterial and antifungal properties. This makes it a potential candidate for developing new antimicrobial agents .

Anticancer Research

Compounds derived from tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride have shown promise in anticancer studies. The ability to modify the piperidine ring structure enables researchers to tailor these compounds for targeted cancer therapies .

Antiparasitic Activity

The structural adaptability of this compound allows for the synthesis of derivatives with antiparasitic activity. This application is crucial for the development of treatments against parasitic infections that affect millions worldwide .

Antihistamine Development

Derivatives of this compound are explored for their potential use as antihistamines. The piperidine ring’s properties can lead to the development of new drugs that can better manage allergic reactions .

Antidepressant Formulations

The compound’s derivatives are also being investigated for their antidepressive activities. This research could lead to new classes of antidepressants with improved efficacy and reduced side effects .

Drug Discovery and Design

The incorporation of the piperidine ring from tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride into new molecules is a significant strategy in drug discovery. Its modifiability and physicochemical properties make it an excellent candidate for designing drugs with desired biological activities .

properties

IUPAC Name

tert-butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)8-12(14,4)5;/h9H,6-8,13H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSWJPMLPWLLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride
Reactant of Route 3
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride
Reactant of Route 5
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride
Reactant of Route 6
tert-Butyl 4-amino-2,2-dimethylpiperidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.